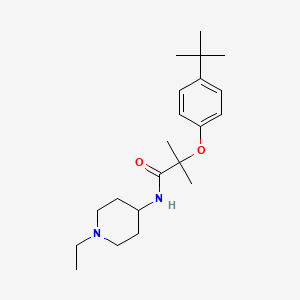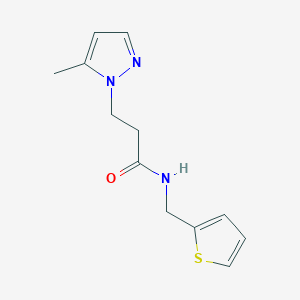
N-(9-ethyl-9H-carbazol-3-yl)-2-methyl-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(9-ethyl-9H-carbazol-3-yl)-2-methyl-3-nitrobenzamide is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. This compound is commonly referred to as "CB-30865" and is a member of the carbazole family of compounds.
Applications De Recherche Scientifique
N-(9-ethyl-9H-carbazol-3-yl)-2-methyl-3-nitrobenzamide has been studied for its potential applications in various fields such as cancer research, neuroprotection, and photovoltaic devices. In cancer research, CB-30865 has been shown to inhibit the growth of tumor cells and induce apoptosis in vitro. In neuroprotection, CB-30865 has been shown to protect against oxidative stress and reduce neuroinflammation in animal models. In photovoltaic devices, CB-30865 has been used as a sensitizer in dye-sensitized solar cells, with promising results.
Mécanisme D'action
The mechanism of action of N-(9-ethyl-9H-carbazol-3-yl)-2-methyl-3-nitrobenzamide is not fully understood. However, studies have suggested that CB-30865 may exert its effects through the inhibition of various signaling pathways, such as the PI3K/Akt/mTOR pathway and the NF-κB pathway. CB-30865 has also been shown to induce DNA damage and activate the p53 pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(9-ethyl-9H-carbazol-3-yl)-2-methyl-3-nitrobenzamide has been shown to have various biochemical and physiological effects. In cancer cells, CB-30865 has been shown to inhibit cell proliferation, induce apoptosis, and reduce tumor growth. In neuroprotection, CB-30865 has been shown to protect against oxidative stress and reduce neuroinflammation. In photovoltaic devices, CB-30865 has been shown to increase the efficiency of dye-sensitized solar cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(9-ethyl-9H-carbazol-3-yl)-2-methyl-3-nitrobenzamide in lab experiments is its potential as a multifunctional compound with applications in various fields. Another advantage is its relatively simple synthesis method. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.
Orientations Futures
There are several future directions for research on N-(9-ethyl-9H-carbazol-3-yl)-2-methyl-3-nitrobenzamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential as a therapeutic agent for cancer and neurodegenerative diseases. Additionally, research on its applications in photovoltaic devices could lead to the development of more efficient solar cells. Overall, N-(9-ethyl-9H-carbazol-3-yl)-2-methyl-3-nitrobenzamide has the potential to be a valuable compound in scientific research and may have important applications in various fields.
Méthodes De Synthèse
The synthesis of N-(9-ethyl-9H-carbazol-3-yl)-2-methyl-3-nitrobenzamide involves the reaction of 2-methyl-3-nitrobenzoic acid with 9-ethylcarbazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain the final compound.
Propriétés
IUPAC Name |
N-(9-ethylcarbazol-3-yl)-2-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3/c1-3-24-20-9-5-4-7-17(20)18-13-15(11-12-21(18)24)23-22(26)16-8-6-10-19(14(16)2)25(27)28/h4-13H,3H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVWFTSUVUGEMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C)C4=CC=CC=C41 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(9-ethyl-9H-carbazol-3-yl)-2-methyl-3-nitrobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-{[(4-iodophenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide](/img/structure/B5206965.png)
![2-{[3-(3-isopropylphenoxy)propyl]amino}ethanol ethanedioate (salt)](/img/structure/B5206967.png)

![benzyl [2,2,2-trichloro-1-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]carbamate](/img/structure/B5206973.png)
![2-({4-[3-(benzyloxy)-4-methoxyphenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl}thio)-N-(4-bromophenyl)acetamide](/img/structure/B5206987.png)


![propyl 2-{[3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate](/img/structure/B5206999.png)
![N-(5-chloro-2-methoxyphenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5207005.png)
![5-[(3-fluorobenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B5207018.png)
![ethyl 4-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B5207029.png)